molecular formula C9H7BrO B1603608 5-(Bromomethyl)benzofuran CAS No. 188862-35-3

5-(Bromomethyl)benzofuran

Cat. No. B1603608
M. Wt: 211.05 g/mol
InChI Key: JRDOVDQMUHMTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)benzofuran is an organic compound with the molecular formula C9H7BrO . It has a molecular weight of 211.06 .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods, including metal-free cyclization of ortho-hydroxystilbenes, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)benzofuran consists of a benzofuran ring with a bromomethyl group attached .


Physical And Chemical Properties Analysis

5-(Bromomethyl)benzofuran has a molecular weight of 211.06 and its linear formula is C9H7BrO .

Scientific Research Applications

  • Anticancer Therapeutic Potential

    • Field : Oncology
    • Application : Benzofuran derivatives have shown extraordinary inhibitory potency against a panel of human cancer cell lines .
    • Methods : The exact methods of application or experimental procedures are not specified in the source .
    • Results : Many benzofuran derivatives are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells .
  • Antimicrobial Agents

    • Field : Microbiology
    • Application : Benzofuran derivatives have been found to be suitable structures for the development of new antimicrobial agents .
    • Methods : The exact methods of application or experimental procedures are not specified in the source .
    • Results : Benzofuran and its derivatives have a wide range of biological and pharmacological applications, and have been used in the treatment of microbial diseases .
  • Antiarrhythmic Therapy

    • Field : Cardiology
    • Application : Benzofuran compounds have been widely used in antiarrhythmic therapy .
    • Methods : The exact methods of application or experimental procedures are not specified in the source .
    • Results : The broad-spectrum antiarrhythmic drug amiodarone is a representative benzofuran drug .
  • Antibacterial Agents

    • Field : Microbiology
    • Application : Benzofuran and its derivatives are found to be suitable structures for the development of new antibacterial agents .
    • Methods : The exact methods of application or experimental procedures are not specified in the source .
    • Results : Benzofuran and its derivatives have a wide range of biological and pharmacological applications, and have been used in the treatment of bacterial diseases .
  • Treatment of Skin Diseases

    • Field : Dermatology
    • Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Methods : The exact methods of application or experimental procedures are not specified in the source .
    • Results : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
  • Anti-Hepatitis C Virus Activity

    • Field : Virology
    • Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Methods : The exact methods of application or experimental procedures are not specified in the source .
    • Results : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Benzofuran derivatives have been found to exhibit antioxidant activity, which makes them potential candidates for the development of new therapeutic agents .
    • Methods : The exact methods of application or experimental procedures are not specified in the source .
    • Results : The antioxidant activity of benzofuran derivatives has been attributed to their ability to scavenge free radicals .
  • Anti-Inflammatory Agents

    • Field : Pharmacology
    • Application : Some benzofuran derivatives have been used in the treatment of inflammatory diseases .
    • Methods : The exact methods of application or experimental procedures are not specified in the source .
    • Results : Benzofuran derivatives have shown promising results in reducing inflammation in preclinical studies .
  • Neuroprotective Agents

    • Field : Neurology
    • Application : Benzofuran derivatives have been found to exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases .
    • Methods : The exact methods of application or experimental procedures are not specified in the source .
    • Results : Preclinical studies have shown that benzofuran derivatives can protect neuronal cells from damage .

Safety And Hazards

Safety data for 5-(Bromomethyl)benzofuran suggests that it should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas .

Future Directions

Benzofuran derivatives, including 5-(Bromomethyl)benzofuran, have shown potential in various fields, particularly as anticancer agents . Evaluating the chemical structure of these compounds could guide future medicinal chemists in designing new drugs for cancer therapy .

properties

IUPAC Name

5-(bromomethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDOVDQMUHMTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622651
Record name 5-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)benzofuran

CAS RN

188862-35-3
Record name 5-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By brominating 5-methyl-benzo[b]furan[Synth. Commun. 19, 257(1989)] with N-bromosuccinimide in carbon tetrachloride in an analogous manner to the procedure for the preparation of 5-bromomethyl-benzo[b]thiophene [J. Med. Chem. 34(1), 65(1991)] from 5-methyl-benzo[b]thiophene there was obtained 5-bromomethyl-benzo[b]furan as a light yellow solid; MS: 210, 212 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-bromosuccinimide (5.0 mmol) was added to a solution of 2,3-dihydrobenzofuran-5-ylacetic acid (5.0 mmol) and benzoyl peroxide (10 mg) in carbon tetrachloride (100 mL) and refluxed for 3 h. The mixture was cooled to room temperature, filtered and concentrated. The product was recrystallized from ethyl acetate:hexane (2:1) to giving the title compound as a white solid. 1H NMR (CD3OD) δ 7.62 (1H, d, J=2.4 Hz), 7.52 (1H, d, J=0.8 Hz), 7.46 (1H, d, J=8.4 Hz), 7.21 (1H, dd, J=1.6, 8.4 Hz), 6.74 (1H, d, J=3.2 Hz), 3.74 (2H, s).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)benzofuran
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)benzofuran
Reactant of Route 3
5-(Bromomethyl)benzofuran
Reactant of Route 4
Reactant of Route 4
5-(Bromomethyl)benzofuran
Reactant of Route 5
Reactant of Route 5
5-(Bromomethyl)benzofuran
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)benzofuran

Citations

For This Compound
7
Citations
AK Parhi, Y Sun, HY Sagong, J Rosado-Lugo, P Datta… - 2022 - researchsquare.com
S-(3, 4-dichlorobenzyl) isothiourea (A22) and mecillinam are the only known antibacterial agents that act on the rod-shape maintenance mechanism of rod-like bacteria. This makes …
Number of citations: 2 www.researchsquare.com
WL Cody, DD Holsworth, NA Powell, M Jalaie… - Bioorganic & medicinal …, 2005 - Elsevier
… The title compound was prepared from compound 14 as per compound 20 utilizing 5-bromomethyl-benzofuran in the alkylation step. MH: m/z = 601.3 (M+1). Deprotection of the …
Number of citations: 36 www.sciencedirect.com
C Behrens, JN Nielsen, XJ Fan, X Doisy, KH Kim… - Tetrahedron, 2000 - Elsevier
A major limitation of conventional site-directed mutagenesis is that substitutions are restricted to the 20 naturally occurring amino acids. While this problem can be circumvented in vitro …
Number of citations: 29 www.sciencedirect.com
RJ Cannell, AR Knaggs, MJ Dawson… - Drug metabolism and …, 1995 - Citeseer
Screening a range of microorganisms incubated with the angiotensin II antagonist GR117289 resulted in the use of Streptomyces rimosus to generate five related biotransformation …
Number of citations: 29 citeseerx.ist.psu.edu
H An, BD Haly, PD Cook - Bioorganic & medicinal chemistry letters, 1998 - Elsevier
Four novel unsymmetric piperazinyl polyazacyclophane scaffolds 1–4 were synthesized in high yields by an efficient cyclization strategy. Twenty-six libraries 12–37 (total 16000 …
Number of citations: 18 www.sciencedirect.com
J Lee, SP Khanapure, HO Kim, R Rajur… - Synthetic …, 2010 - Taylor & Francis
Unexpected difficulty in the conversion of a bromobenzofuran to the corresponding formylbenzofuran led us to develop a new synthesis for 5-formylbenzo[b]furan-2-carbonitrile (1). …
Number of citations: 5 www.tandfonline.com
RJP CANNELL, AR KNAGGS… - Drug Metabolism …, 1997 - Williams & Wilkins
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.